molecular formula C23H23NO B11069825 N,2-bis(2-phenylethyl)benzamide

N,2-bis(2-phenylethyl)benzamide

Cat. No.: B11069825
M. Wt: 329.4 g/mol
InChI Key: MMLDIUCPVNDIOR-UHFFFAOYSA-N
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Description

N,2-bis(2-phenylethyl)benzamide is a benzamide derivative characterized by two 2-phenylethyl substituents: one attached to the nitrogen atom of the amide group and the other at the 2-position of the benzene ring. For instance, analogs like fentanyl derivatives (e.g., N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-benzamide) share the 2-phenylethyl motif but differ in core pharmacophores, leading to distinct pharmacological profiles .

Properties

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

N,2-bis(2-phenylethyl)benzamide

InChI

InChI=1S/C23H23NO/c25-23(24-18-17-20-11-5-2-6-12-20)22-14-8-7-13-21(22)16-15-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,24,25)

InChI Key

MMLDIUCPVNDIOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N,2-bis(2-phenylethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of N,2-bis(2-phenylethyl)benzamide involves its interaction with molecular targets and pathways in biological systems. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes . The exact molecular targets and pathways involved in its anticancer activity are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pharmacology

Fentanyl Derivatives :
Compounds such as N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-benzamide (phenylfentanyl) and 2-methylfentanyl exhibit structural overlap with N,2-bis(2-phenylethyl)benzamide due to the 2-phenylethyl group. However, their piperidinyl and phenylacetamide cores render them potent opioids, unlike the target compound, which lacks the piperidine moiety critical for μ-opioid receptor binding .

Neuroleptic Benzamides: Amisulpride, tiapride, and sulpiride share the benzamide backbone but feature sulfonyl or aminomethyl substituents instead of 2-phenylethyl groups. These differences result in dopamine receptor antagonism, highlighting how substituent variations dictate pharmacological activity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Primary Application Reference
This compound Benzamide N- and 2-(2-phenylethyl) Not reported (research use) -
Phenylfentanyl Piperidinylbenzamide N-phenyl, N-(2-phenylethyl-piperidine) Opioid analgesic
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N-(2-hydroxy-1,1-dimethylethyl), 3-methyl Catalysis (C–H functionalization)
Amisulpride Benzamide N-(ethylsulfonyl)-4-methoxy Antipsychotic

Table 2: Analytical Characteristics

Compound MS Fragmentation Pattern Key Fragment Ions Reference
2-(2-Phenylethyl)chromones Cleavage of CH₂-CH₂ bond Chromone⁺ (m/z 146), Phenyl⁺
This compound* Hypothesized: Benzamide⁺, 2-phenylethyl⁺ Not available -
Fentanyl analogs Piperidine ring cleavage, phenyl ion m/z 146, 105

*Predicted based on structural analogy.

Research Findings and Challenges

  • Synthetic Complexity : The synthesis of this compound likely involves multi-step reactions, analogous to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (e.g., benzoyl chloride with amines) .
  • Toxicity and Safety: Limited data exist for benzamides like N-(2-Ethylhexyl)benzamide, underscoring the need for rigorous toxicological profiling of this compound .
  • Forensic Differentiation : Structural similarities among benzamides complicate identification, necessitating advanced analytical techniques (e.g., high-resolution MS or NMR) as seen in neuroleptic studies .

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